

Application Notes and Protocols: Mass Spectrometry Fragmentation of trans-2-Octene

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Compound of Interest		
Compound Name:	trans-2-Octene	
Cat. No.:	B089244	Get Quote

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Introduction

trans-2-Octene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a volatile organic compound, its analysis by mass spectrometry, particularly following separation by gas chromatography (GC-MS), is a common application. Electron ionization (EI) is a widely used technique for the analysis of such nonpolar compounds, inducing characteristic fragmentation patterns that are crucial for structural elucidation and identification. Understanding these fragmentation patterns is essential for researchers in fields ranging from petrochemical analysis to metabolomics.

These application notes provide a detailed overview of the electron ionization mass spectrometry fragmentation pattern of **trans-2-octene**. Included are the key mass-to-charge ratio (m/z) fragments and their relative intensities, a comprehensive experimental protocol for acquiring the mass spectrum, and a discussion of the primary fragmentation pathways.

Data Presentation

The electron ionization mass spectrum of **trans-2-octene** is characterized by a discernible molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain. The quantitative data, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in the table below.[1]



m/z	Relative Intensity (%)	Proposed Fragment
27	35	[C ₂ H ₃] ⁺
29	40	[C ₂ H ₅] ⁺
39	45	[C ₃ H ₃] ⁺
41	85	[C₃H₅] ⁺ (Allylic carbocation)
42	50	[C ₃ H ₆] ⁺
43	30	[C ₃ H ₇] ⁺
55	100	[C ₄ H ₇] ⁺ (Base Peak)
56	60	[C ₄ H ₈] ⁺
69	35	[C5H9] ⁺
70	25	[C5H10] ⁺
83	15	[C ₆ H ₁₁] ⁺
112	20	[C ₈ H ₁₆] ⁺ (Molecular Ion)

Fragmentation Pathways

The fragmentation of linear alkenes under electron ionization is primarily driven by the formation of a radical cation upon the loss of an electron from the double bond.[2][3] The subsequent fragmentation proceeds through various pathways to yield more stable carbocations. For **trans-2-octene**, the key fragmentation mechanisms include:

- Allylic Cleavage: This is a highly favored fragmentation pathway for alkenes.[2] It involves the cleavage of a bond beta to the double bond, resulting in a resonance-stabilized allylic carbocation. For **trans-2-octene**, cleavage of the C4-C5 bond results in the formation of the [C₄H₇]⁺ ion (m/z 55), which is the base peak in the spectrum. Cleavage of the C1-C2 bond can also lead to a resonance-stabilized cation.
- McLafferty Rearrangement: While common for many organic molecules, the classic McLafferty rearrangement is less prominent for simple linear alkenes like trans-2-octene compared to other fragmentation pathways.



 Sigma Bond Cleavage: The radical cation can also undergo cleavage of sigma bonds at various positions along the alkyl chain, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).[4] This results in the characteristic clusters of peaks observed in the spectrum.

Experimental Protocols

The following is a representative protocol for the analysis of **trans-2-octene** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

- 1. Sample Preparation
- Prepare a 100 ppm stock solution of trans-2-octene in a volatile, high-purity solvent such as hexane or dichloromethane.
- Perform serial dilutions to prepare working standards of lower concentrations (e.g., 1, 5, 10, 20, 50 ppm) to establish a calibration curve if quantitative analysis is required.
- For unknown samples, dissolve a known mass of the sample in a suitable solvent. If the sample is a complex mixture, a prior extraction or clean-up step may be necessary.
- 2. Gas Chromatography (GC) Conditions
- Injector: Split/Splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 μm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.



Hold: Hold at 200 °C for 5 minutes.

• Injection Volume: 1 μL.

3. Mass Spectrometry (MS) Conditions

Ion Source: Electron Ionization (EI).

• Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 20 to 200.

Scan Rate: 2 scans/second.

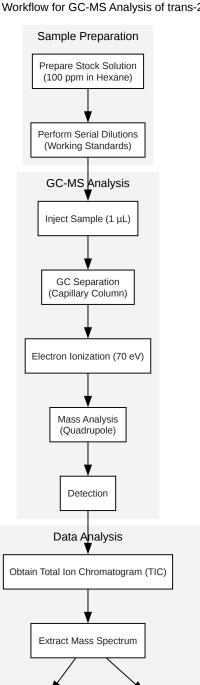
• Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4. Data Analysis

- Identify the peak corresponding to **trans-2-octene** in the total ion chromatogram (TIC).
- Extract the mass spectrum for the identified peak.
- Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.
- Integrate the peak area for quantitative analysis, if applicable.

Diagrams





Experimental Workflow for GC-MS Analysis of trans-2-Octene

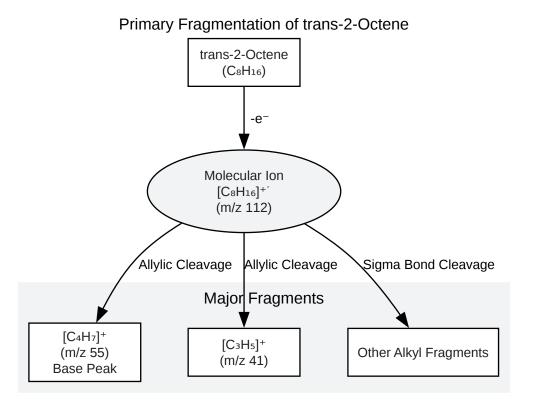
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Library Matching (NIST)

Caption: Workflow for GC-MS analysis of trans-2-Octene.

Quantitation





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Caption: Primary fragmentation of trans-2-Octene.

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